3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of action
Compounds containing the trimethoxyphenyl (tmp) group have been found to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of action
Without specific studies on “3,4,5-trimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide”, it’s hard to determine its exact mode of action. Tmp-bearing compounds generally work by binding to their targets and inhibiting their function .
Biochemical pathways
The affected pathways would depend on the specific targets of “3,4,5-trimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide”. For example, if it targets tubulin like some TMP-bearing compounds, it could affect cell division and growth .
Result of action
The molecular and cellular effects of “3,4,5-trimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” would depend on its targets and mode of action. If it inhibits tubulin, for example, it could lead to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Synthesis of Thiazole Intermediate: The thiazole ring is synthesized by reacting thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions.
Coupling Reaction: The final step involves coupling the 3,4,5-trimethoxybenzoyl chloride with the thiazole intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
3,4,5-Trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the thiazole ring but shares the trimethoxybenzamide core.
3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: Contains a methoxyphenyl group instead of the thiazole ring.
Uniqueness
3,4,5-Trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the trimethoxybenzamide core and the thiazole ring, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-21-12-7-10(8-13(22-2)15(12)23-3)16(20)19-17-18-11(9-25-17)14-5-4-6-24-14/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQBWXRSKSVJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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